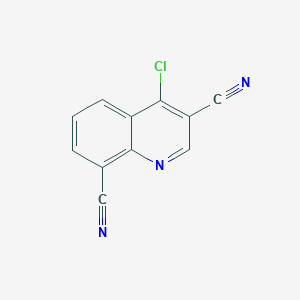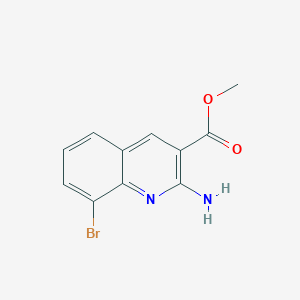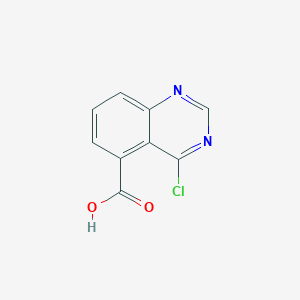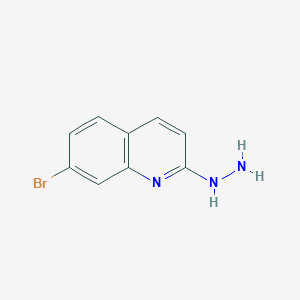
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that belongs to the class of pyridine derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide can be synthesized through a one-pot reaction involving the condensation of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction typically involves heating the reactants in an organic solvent in the presence of water for a short duration, followed by hydrolysis in an alkaline medium.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the one-pot synthesis method described above can be adapted for large-scale production by optimizing reaction conditions and using industrial-grade reagents and equipment.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using potassium ferricyanide in an alkaline medium.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield bis(pyrid-2-yl) disulfides .
Aplicaciones Científicas De Investigación
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes by binding to their active sites and preventing their normal function . The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- 2-Oxo-6-phenyl-1,2-dihydropyridine-3-carboxylic acid
- 1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Uniqueness
1,5-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethyl substitution at positions 1 and 5 enhances its stability and reactivity compared to other similar compounds. Additionally, the presence of the carboxamide group at position 3 allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Propiedades
Fórmula molecular |
C8H10N2O2 |
|---|---|
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
1,5-dimethyl-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(7(9)11)8(12)10(2)4-5/h3-4H,1-2H3,(H2,9,11) |
Clave InChI |
OJWDOPCCNQNGHN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C(=O)C(=C1)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Hydroxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13669341.png)



![3-Methoxy-2-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669370.png)
![Methyl 2-[6-(Trifluoromethyl)-3-pyridyl]thiazole-4-carboxylate](/img/structure/B13669373.png)

![3-Iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13669386.png)
![5-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13669393.png)
![1,4-difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669398.png)
![8-Bromo-4-chloro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine](/img/structure/B13669401.png)


